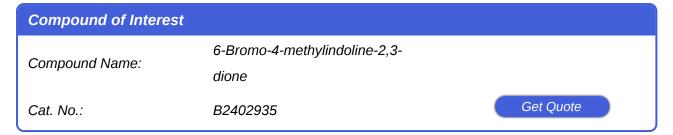


6-Bromo-4-methylindoline-2,3-dione chemical structure

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An In-depth Technical Guide to 6-Bromo-4-methylindoline-2,3-dione

This technical guide provides a comprehensive overview of **6-Bromo-4-methylindoline-2,3-dione**, an important heterocyclic compound within the isatin family. Isatins are recognized for their significant biological activities and serve as versatile precursors in the synthesis of a wide array of bioactive molecules and pharmaceuticals.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the compound's structure, synthesis, and potential biological significance.

Chemical Structure and Properties

6-Bromo-4-methylindoline-2,3-dione, also known as 6-bromo-4-methylisatin, possesses the core structure of 1H-indole-2,3-dione substituted with a bromine atom at the C6 position and a methyl group at the C4 position. The strategic placement of these substituents can significantly influence the molecule's physicochemical properties and biological activity.

Table 1: Physicochemical Properties of **6-Bromo-4-methylindoline-2,3-dione**



Property	Value	Reference	
CAS Number	2384410-44-8 [3]		
Molecular Formula	C ₉ H ₆ BrNO ₂		
Molecular Weight	240.06 g/mol	[3]	
InChI Key	ONXWZUFXDKESFD- UHFFFAOYSA-N	[3]	
Appearance	Expected to be a solid, typical of isatins.		
Purity	Commercially available up to [3]		

Synthesis of 6-Bromo-4-methylindoline-2,3-dione

While a specific protocol for the synthesis of **6-Bromo-4-methylindoline-2,3-dione** is not extensively documented in readily available literature, a reliable synthetic route can be proposed based on the well-established Sandmeyer isatin synthesis.[4][5][6] This method involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine, followed by acid-catalyzed cyclization.

The logical precursor for this synthesis is 3-Bromo-5-methylaniline. The overall reaction scheme is depicted below.

Logical Synthesis Pathway

Caption: Proposed Sandmeyer synthesis of **6-Bromo-4-methylindoline-2,3-dione**.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of brominated isatins.[7][8]

Protocol 1: Synthesis of N-(3-Bromo-5-methylphenyl)-2-(hydroxyimino)acetamide



Reagent Preparation:

- Solution A: Dissolve chloral hydrate (1.1 eq) and sodium sulfate (approx. 5 eq) in water.
 Warm slightly to ensure complete dissolution.
- Solution B: Dissolve 3-Bromo-5-methylaniline (1.0 eq) in water with concentrated hydrochloric acid (approx. 1 eq).
- Solution C: Prepare an aqueous solution of hydroxylamine hydrochloride (3.0 eq).

Reaction:

- Charge a flask, equipped with a mechanical stirrer and reflux condenser, with Solution A,
 Solution B, and Solution C.
- Heat the resulting suspension. A thick paste may form as the reaction proceeds.
- Maintain the reaction temperature at 80-100°C for approximately 2 hours.
- Cool the mixture to approximately 80°C and filter the precipitate.
- Wash the collected solid with water to remove inorganic salts.
- Dry the product, N-(3-Bromo-5-methylphenyl)-2-(hydroxyimino)acetamide, before proceeding to the next step.

Protocol 2: Cyclization to 6-Bromo-4-methylindoline-2,3-dione

- Reaction Setup:
 - In a flask equipped with a mechanical stirrer, gently warm concentrated sulfuric acid (e.g., 10 parts by volume to 1 part by mass of intermediate) to 50-60°C.[7]
- Addition of Intermediate:
 - Carefully add the dry N-(3-Bromo-5-methylphenyl)-2-(hydroxyimino)acetamide from the previous step in small portions, ensuring the temperature is maintained between 60°C and



70°C. Use external cooling if necessary.[7]

- Reaction Completion and Work-up:
 - After the addition is complete, heat the mixture to 80°C for 10-30 minutes to ensure the cyclization is complete.[7][8]
 - Cool the reaction mixture slightly and then carefully pour it onto a large volume of crushed ice with stirring.
 - Allow the resulting precipitate to stand for at least 1 hour.
 - Filter the orange precipitate, wash thoroughly with water until the filtrate is neutral, and dry to yield the crude product.
- Purification:
 - The crude isatin can be purified by dissolving it in a dilute sodium hydroxide solution.[7]
 - Filter the solution to remove any insoluble impurities.
 - Acidify the filtrate with hydrochloric acid to re-precipitate the purified isatin.
 - Filter the purified solid, wash with water, and dry.

Quantitative Data (Illustrative)

Specific spectral and biological activity data for **6-Bromo-4-methylindoline-2,3-dione** are not readily available. However, data from closely related substituted isatins can provide valuable insights into the expected characteristics.

Table 2: Representative Spectroscopic Data for a Substituted Isatin (6-bromoindoline-2,3-dione)



Data Type	Characteristic Peaks	Reference	
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ 11.14 (s, 1H, NH), 7.43 (d, J = 8.0 Hz, 1H), 7.26 (dd, J = 8.0, 1.6 Hz, 1H), 7.07 (d, J = 1.4 Hz, 1H)	[9]	
IR (KBr, cm ⁻¹)	Expected strong carbonyl stretching vibrations around 1730-1750 cm ⁻¹ and N-H stretching around 3200 cm ⁻¹ .		

Table 3: Antiproliferative Activity (IC₅₀, μM) of Representative Multi-Halogenated Isatins[10]

Compound	K562 (Leukemia)	HepG2 (Liver Cancer)	HT-29 (Colon Cancer)
5,6,7-tribromoisatin	2.83	4.51	5.28
5-bromo-6,7- dichloroisatin	1.75	3.20	4.17
5,7-dibromo-6- chloroisatin	2.07	3.58	4.25

Note: This data is for illustrative purposes to show the potent anticancer activity of related bromo-substituted isatins.

Biological Activity and Drug Development Potential

Isatin and its derivatives are a well-known class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticonvulsant, and anticancer properties.[2][11][12]

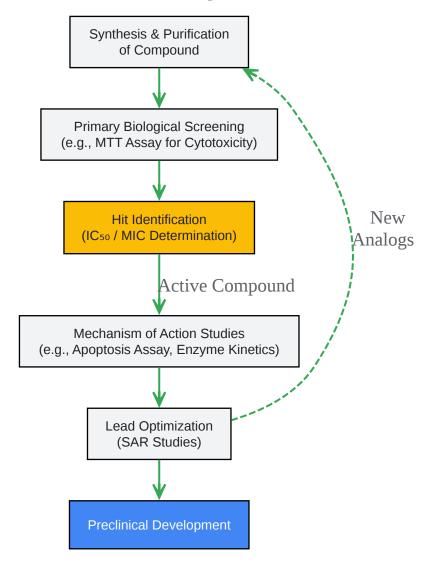
Anticancer Activity: The substitution of halogens, particularly bromine, on the isatin ring has been shown to enhance cytotoxic properties.[1][10] Multi-halogenated isatins have demonstrated potent antiproliferative activity against various cancer cell lines with low micromolar IC₅₀ values.[10] The mechanism often involves the induction of apoptosis.[10]



- Antibacterial Activity: Structure-activity relationship (SAR) studies have revealed that 5halogenation and N-alkylation can markedly enhance the antibacterial activity of isatin derivatives.[2]
- Enzyme Inhibition: Isatin derivatives are known to inhibit various enzymes, which is a key mechanism for their therapeutic effects. They can act as inhibitors of urease and α-glucosidase, suggesting potential applications in treating gastric ulcers and diabetes.[13]

The presence of both a bromine atom (an electron-withdrawing group) and a methyl group (an electron-donating group) on the aromatic ring of **6-Bromo-4-methylindoline-2,3-dione** makes it an interesting candidate for biological screening and as a scaffold for further chemical modification in drug discovery programs.

General Workflow for Biological Evaluation





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Caption: A typical workflow for the biological evaluation of a novel isatin derivative.

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